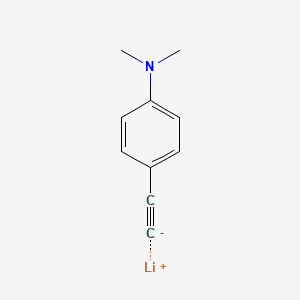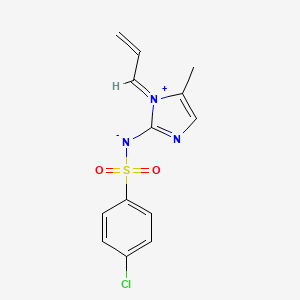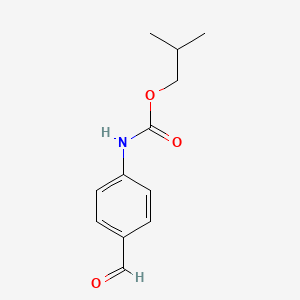
2-Methylpropyl (4-formylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl (4-formylphenyl)carbamate is a chemical compound that belongs to the carbamate family. Carbamates are organic compounds derived from carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry . This compound, specifically, features a 2-methylpropyl group attached to a 4-formylphenyl moiety through a carbamate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpropyl (4-formylphenyl)carbamate typically involves the reaction of 4-formylphenyl isocyanate with 2-methylpropanol. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be catalyzed by various agents, including tin or indium triflate, to enhance the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis where the reactants are combined in a single reaction vessel. This method is efficient and cost-effective, allowing for large-scale production. The use of nonmetallic regenerable reagents and CO2 capture agents can further streamline the process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropyl (4-formylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The carbamate linkage can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products:
Oxidation: 4-carboxyphenyl carbamate.
Reduction: 4-hydroxyphenyl carbamate.
Substitution: Brominated derivatives at the benzylic position.
Scientific Research Applications
2-Methylpropyl (4-formylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl (4-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible inhibitor of cholinesterase enzymes . The formyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target enzyme .
Comparison with Similar Compounds
Ethyl carbamate: Another carbamate ester with similar structural features but different functional groups.
Methyl carbamate: A simpler carbamate ester used in various industrial applications.
Phenyl carbamate: Shares the aromatic ring structure but differs in the substituents attached to the carbamate group.
Uniqueness: 2-Methylpropyl (4-formylphenyl)carbamate is unique due to the presence of both the 2-methylpropyl and 4-formylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications .
Properties
CAS No. |
72531-05-6 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-methylpropyl N-(4-formylphenyl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(2)8-16-12(15)13-11-5-3-10(7-14)4-6-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI Key |
NMJMUOFJSKHQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)


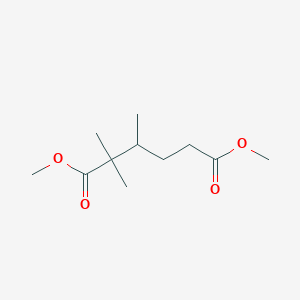
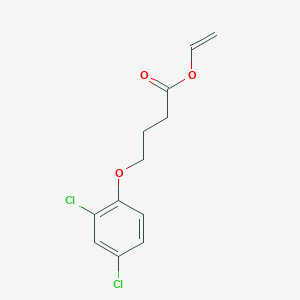
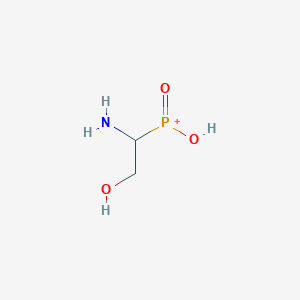
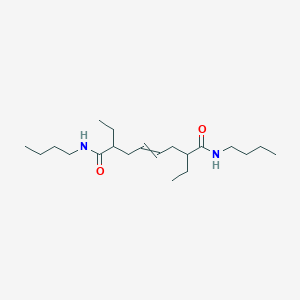
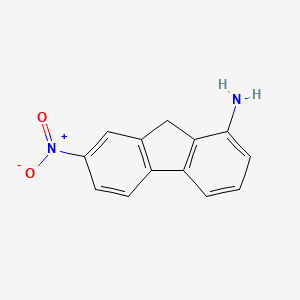
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
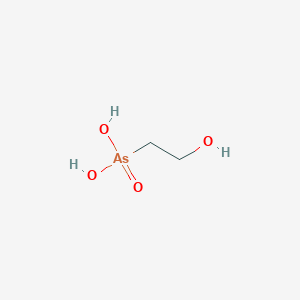
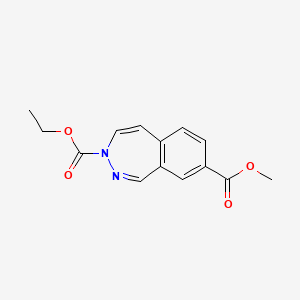
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
